4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of transition-metal-free synthesis, where arynes react with oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is efficient and can be scaled up for larger production .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoquinoline moiety in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride
- 4-{[(isoquinolin-5-yl)methyl]amino}butan-1-ol
Uniqueness
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride is unique due to its specific structure, which includes an isoquinoline moiety and a butan-2-one group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds . For example, its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H17ClN2O |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
3-(aminomethyl)-4-isoquinolin-4-ylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-10(17)12(7-15)6-13-9-16-8-11-4-2-3-5-14(11)13;/h2-5,8-9,12H,6-7,15H2,1H3;1H |
InChI Key |
LZCAJSORCRIZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CN=CC2=CC=CC=C21)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.